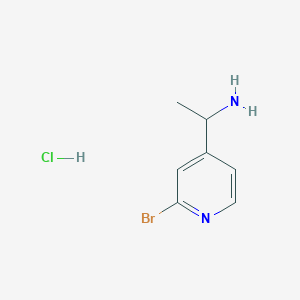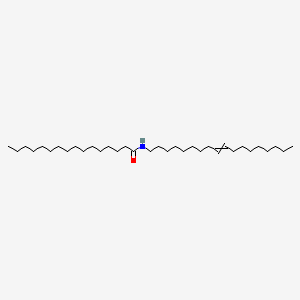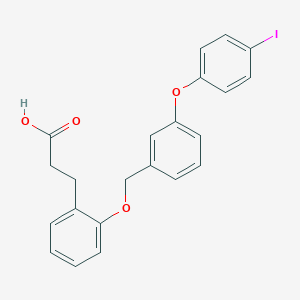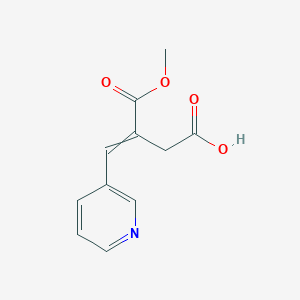![molecular formula C22H26N2O4 B14787477 Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14787477.png)
Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and an acetamidoethyl-substituted phenoxy group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, often using phenol derivatives and suitable leaving groups.
Acetamidoethyl Substitution: The acetamidoethyl group is incorporated through acylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.
Benzylation: The final step involves the benzylation of the pyrrolidine ring, which can be achieved using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzyme active sites, altering their activity and influencing metabolic processes.
相似化合物的比较
Similar Compounds
- Benzyl 3-[4-(1-aminoethyl)phenoxy]pyrrolidine-1-carboxylate
- Benzyl 3-[4-(1-hydroxyethyl)phenoxy]pyrrolidine-1-carboxylate
- Benzyl 3-[4-(1-methoxyethyl)phenoxy]pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, Benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate is unique due to its specific acetamidoethyl substitution, which can influence its chemical reactivity and biological activity
属性
分子式 |
C22H26N2O4 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC 名称 |
benzyl 3-[4-(1-acetamidoethyl)phenoxy]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H26N2O4/c1-16(23-17(2)25)19-8-10-20(11-9-19)28-21-12-13-24(14-21)22(26)27-15-18-6-4-3-5-7-18/h3-11,16,21H,12-15H2,1-2H3,(H,23,25) |
InChI 键 |
ZYCRGNCTOGFHLM-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)OC2CCN(C2)C(=O)OCC3=CC=CC=C3)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-[[(1S,3R,12S,16R)-9,14-dihydroxy-15-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14787404.png)
![2,3-dihydroxybutanedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14787412.png)

![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-4,5-dihydro-1H-2-benzazepin-2-yl]acetic acid](/img/structure/B14787440.png)


![Benzenesulfonamide, N-[2-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B14787456.png)


![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/structure/B14787480.png)

